(2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate
Description
The compound (2R,3S,4R,5R,6S)-4-(Benzyloxy)-2-((benzyloxy)methyl)-5-(1,3-dioxoisoindolin-2-yl)-6-(phenylthio)tetrahydro-2H-pyran-3-yl acetate is a highly substituted tetrahydropyran derivative with multiple functional groups:
- Benzyloxy groups at positions 4 and 2-methyl.
- A 1,3-dioxoisoindolin-2-yl moiety at position 3.
- A phenylthio group at position 4.
- An acetate ester at position 2.
Properties
Molecular Formula |
C36H33NO7S |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-(1,3-dioxoisoindol-2-yl)-4-phenylmethoxy-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-yl] acetate |
InChI |
InChI=1S/C36H33NO7S/c1-24(38)43-32-30(23-41-21-25-13-5-2-6-14-25)44-36(45-27-17-9-4-10-18-27)31(33(32)42-22-26-15-7-3-8-16-26)37-34(39)28-19-11-12-20-29(28)35(37)40/h2-20,30-33,36H,21-23H2,1H3/t30-,31-,32-,33-,36+/m1/s1 |
InChI Key |
XIMVSPISESOFAN-YJFLAYICSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5)COCC6=CC=CC=C6 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5)COCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-heteroatom bonds. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using benzyl chloride and a base to protect hydroxyl groups as benzyloxy groups.
Formation of the Tetrahydropyran Ring: Cyclization reactions to form the tetrahydropyran ring structure.
Introduction of the Dioxoisoindolinyl Group: Coupling reactions to attach the dioxoisoindolinyl moiety.
Thioether Formation: Using thiophenol and a suitable leaving group to introduce the phenylthio group.
Acetylation: Acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy and phenylthio groups.
Reduction: Reduction reactions could target the dioxoisoindolinyl group or other carbonyl-containing moieties.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand or catalyst in various organic reactions.
Biology
Drug Development: Investigation of its potential as a pharmacophore in drug design.
Biochemical Studies: Use in studying enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents:
Diagnostic Tools: Use in imaging or diagnostic assays.
Industry
Materials Science: Incorporation into polymers or other materials for enhanced properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with structurally related analogues:
*Calculated based on molecular formula.
Key Reactivity Differences :
- The phenylthio group in the target compound may confer resistance to hydrolysis compared to oxygen-based ethers but could be prone to oxidation under harsh conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
